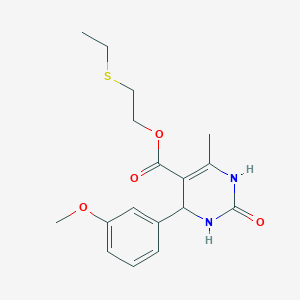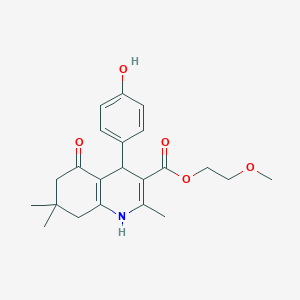![molecular formula C19H17N3O3S B5185342 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5185342.png)
3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide, also known as MPSPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPSPB belongs to the class of sulfonamide compounds and has shown promising results in various studies related to cancer, inflammation, and other diseases.
作用机制
The mechanism of action of 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body.
Biochemical and Physiological Effects
3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has been shown to have various biochemical and physiological effects on the body. Studies have shown that 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation in the body.
实验室实验的优点和局限性
One of the major advantages of using 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has also been shown to have low toxicity and good bioavailability. However, one of the limitations of using 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the exploration of the potential therapeutic applications of 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide in other diseases such as diabetes, Alzheimer's disease, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide and its potential interactions with other drugs.
In conclusion, 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide is a promising compound that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and explore its potential in other areas of medicine.
合成方法
The synthesis of 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide involves the reaction of 4-methyl-2-aminopyridine with benzoyl chloride, followed by the addition of sulfanilamide. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has shown promising results in inhibiting the growth of cancer cells. Studies have also shown that 3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
3-[(4-methylpyridin-2-yl)sulfamoyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-14-10-11-20-18(12-14)22-26(24,25)17-9-5-6-15(13-17)19(23)21-16-7-3-2-4-8-16/h2-13H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFODQTSRDJUNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylpyridin-2-yl)sulfamoyl]-N-phenylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5185266.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(2-methoxybenzyl)amino]carbonyl}-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5185275.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5185290.png)



![(2R*,3R*)-3-(dimethylamino)-1'-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5185317.png)
![4-[5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5185319.png)
![N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5185326.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5185329.png)

![N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide]](/img/structure/B5185355.png)
